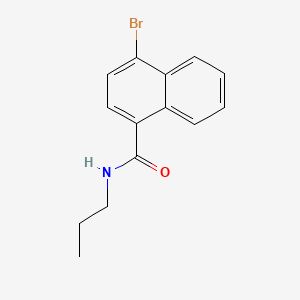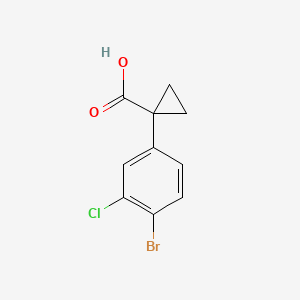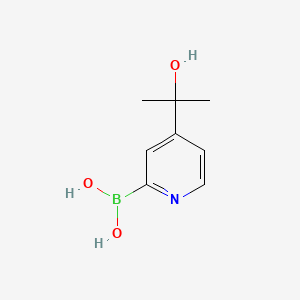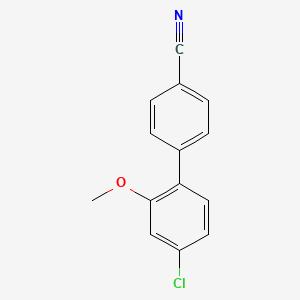![molecular formula C10H12BrNO2S B566932 N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide CAS No. 1365272-86-1](/img/structure/B566932.png)
N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is a chemical compound with the molecular formula C10H12BrNO2S . It has a molecular weight of 290.18 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide consists of a cyclopropyl group attached to a methanesulfonamide moiety and a 4-bromophenyl group . The SMILES string representation of this compound is CS(=O)(NC1(C2=CC=C(C=C2)Br)CC1)=O .Physical And Chemical Properties Analysis
N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is a solid compound . It has a molecular weight of 290.18 . The InChI key for this compound is VVZIDWYAQQBIAN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Methane Utilization in Biotechnology
Methanotrophic Bacteria
Methanotrophs, bacteria that metabolize methane as their sole carbon source, present significant biotechnological potential. These organisms can convert methane into valuable products such as single-cell proteins, biopolymers, and biofuels, offering a sustainable method to utilize methane from natural gas and mitigate greenhouse gas emissions (Strong, Xie, & Clarke, 2015).
Methane Emissions and Climate Change
Global Methane Budget and Emissions
Understanding the sources and sinks of methane is critical for climate change mitigation strategies. Research indicates that both natural and anthropogenic activities contribute to methane emissions, with significant contributions from agriculture, waste management, and fossil fuel exploitation. Methane's role as a potent greenhouse gas necessitates comprehensive strategies to manage its emissions and utilize it as an energy source efficiently (Conrad, 2020).
Methane to Methanol Conversion
Biotechnological Conversion to Methanol
Converting methane to methanol under ambient conditions using methanotrophic bacteria offers a promising avenue for creating more sustainable and less energy-intensive processes. This approach could leverage unutilized methane sources, reducing the environmental impact of methane while producing valuable chemicals (Bjorck, Dobson, & Pandhal, 2018).
Methane in Anoxic Environments
Microbial Methanogenesis
In anoxic environments, methane is produced primarily through aceticlastic and hydrogenotrophic methanogenesis. Understanding these microbial processes is essential for predicting methane dynamics in natural and engineered systems, offering insights into mitigating emissions and harnessing methane for bioenergy applications (Conrad, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-15(13,14)12-10(6-7-10)8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZIDWYAQQBIAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742928 |
Source


|
| Record name | N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365272-86-1 |
Source


|
| Record name | N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)



![2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B566860.png)




